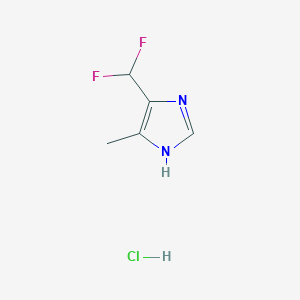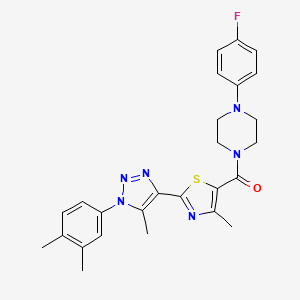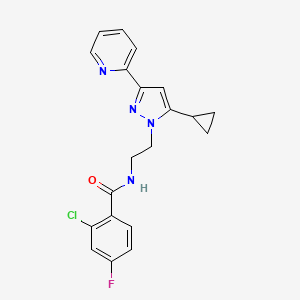
N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, also known as NTDA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. NTDA is a sulfanylacetamide derivative of purine, which has been synthesized using a multi-step process.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Medicinal Chemistry
- The enzyme inhibition activity of sulfonamide derivatives, including N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide, was studied, indicating potential anti-inflammatory and anti-diabetic applications. These compounds showed significant lipoxygenase and α-glucosidase inhibition, suggesting further evaluation for in vivo activity could determine their potential as drugs (Abbasi et al., 2015).
Anticancer Properties
- Research on N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide derivatives has explored their cytotoxic activity against cancer cell lines. Some derivatives exhibited potent cytotoxic activity, indicating potential for cancer therapy. The compounds induced apoptosis and cell cycle arrest at the G1 phase, suggesting a new lead in antiviral agent development (Hamad et al., 2010).
Electrochemical Applications
- N-substituted naphthalene diimide salts, including derivatives of the chemical , have been prepared and used as organic electrode materials in lithium batteries. These derivatives demonstrate stable electrochemical activity, highlighting their potential in energy storage technologies (Lakraychi et al., 2017).
Environmental and Microbial Degradation
- Studies on naphthalene dioxygenase, an enzyme that catalyzes the degradation of naphthalene, including insights into its activation and regulation, provide valuable information for bioremediation efforts. This research underscores the enzyme's role in environmental cleanup and the biodegradation of hazardous compounds (Wolfe et al., 2001).
Supramolecular Chemistry and Material Science
- The synthesis, properties, and applications of naphthalene diimides, including core-substituted derivatives, have been extensively reviewed. These compounds have applications in supramolecular chemistry, sensors, and material science, highlighting their versatility in creating novel functional systems (Kobaisi et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide involves the reaction of 1-naphthylamine with 2,6-dioxopurine-8-thiol in the presence of acetic anhydride and triethylamine to form the intermediate compound, which is then reacted with N-(2-chloroethyl)acetamide in the presence of potassium carbonate to yield the final product.", "Starting Materials": [ "1-naphthylamine", "2,6-dioxopurine-8-thiol", "acetic anhydride", "triethylamine", "N-(2-chloroethyl)acetamide", "potassium carbonate" ], "Reaction": [ "Step 1: 1-naphthylamine is reacted with acetic anhydride and triethylamine in a solvent such as dichloromethane to form the corresponding acetylated derivative.", "Step 2: The acetylated derivative is then reacted with 2,6-dioxopurine-8-thiol in the presence of triethylamine and a solvent such as dichloromethane to form the intermediate compound.", "Step 3: The intermediate compound is then reacted with N-(2-chloroethyl)acetamide and potassium carbonate in a solvent such as dimethylformamide to yield the final product, N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide." ] } | |
CAS-Nummer |
897453-51-9 |
Produktname |
N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Molekularformel |
C20H19N5O3S |
Molekulargewicht |
409.46 |
IUPAC-Name |
N-naphthalen-1-yl-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H19N5O3S/c1-23-17-16(18(27)25(3)20(28)24(17)2)22-19(23)29-11-15(26)21-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,21,26) |
InChI-Schlüssel |
JQNIFUADZBGGDE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide](/img/structure/B2753351.png)
![N-(2-chlorophenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2753352.png)
![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2753354.png)


![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2753359.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2753363.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2753366.png)
![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2753369.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2753370.png)

![N-(2-methoxy-5-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2753373.png)